molecular formula C10H14N2 B596698 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine CAS No. 1211162-77-4

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

Cat. No. B596698
M. Wt: 162.236
InChI Key: OBQROMDPOMEPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and drug development. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

Antiviral and Anticancer Activity

Some aminoadamantane derivatives, including structures related to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, have been synthesized and evaluated for their antiviral activity against a wide range of viruses. Certain derivatives showed significant inhibition of the cytopathicity of the influenza A virus, indicating potential antiviral applications (Kolocouris et al., 1994).

Furthermore, derivatives of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine have been studied for their interaction with mammalian topoisomerase II, a key enzyme in DNA replication. These interactions suggest potential anticancer applications due to the ability of these compounds to inhibit cell division (Wentland et al., 1993).

Enhanced Cellular Uptake and Photocytotoxicity

Iron(III) complexes involving derivatives of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine have been studied for their cellular uptake and photocytotoxicity. These complexes have shown significant uptake in cancer cells and remarkable photocytotoxicity, making them potential candidates for targeted cancer therapy (Basu et al., 2015).

Neuroprotective Applications

Additionally, certain derivatives have been explored for their neuroprotective properties. For instance, selective blockade of metabotropic glutamate receptors using these derivatives has shown protection against methamphetamine neurotoxicity, indicating potential applications in neurodegenerative disorders (Battaglia et al., 2002).

properties

IUPAC Name

cyclopropyl-(6-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-3-2-4-9(12-7)10(11)8-5-6-8/h2-4,8,10H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQROMDPOMEPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

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